molecular formula C6H4ClNO B14749712 Benzene, 1-chloro-3-nitroso- CAS No. 932-78-5

Benzene, 1-chloro-3-nitroso-

Cat. No.: B14749712
CAS No.: 932-78-5
M. Wt: 141.55 g/mol
InChI Key: ZNTJGNOQDHOIIX-UHFFFAOYSA-N
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Description

m-Chloronitrosobenzene: is an organic compound with the molecular formula C6H4ClNO. It is a derivative of nitrosobenzene where a chlorine atom is substituted at the meta position relative to the nitroso group. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: m-Chloronitrosobenzene can be synthesized through the nitration of chlorobenzene followed by reduction. The nitration process involves the reaction of chlorobenzene with a mixture of nitric acid and sulfuric acid, resulting in the formation of m-chloronitrobenzene. This intermediate is then reduced using iron filings and hydrochloric acid to yield m-chloronitrosobenzene .

Industrial Production Methods: Industrial production of m-chloronitrosobenzene typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature and reaction time to prevent the formation of unwanted by-products .

Mechanism of Action

The mechanism of action of m-chloronitrosobenzene involves its interaction with various molecular targets. In reduction reactions, it accepts electrons from reducing agents, leading to the formation of m-chloroaniline. In oxidation reactions, it donates electrons to oxidizing agents, resulting in the formation of m-chloronitrobenzene . The specific pathways and molecular targets depend on the type of reaction and the conditions used.

Comparison with Similar Compounds

Uniqueness: m-Chloronitrosobenzene is unique due to its specific reactivity and the position of the chlorine atom, which influences its chemical behavior and applications. Its meta substitution pattern provides distinct properties compared to its ortho and para counterparts .

Properties

IUPAC Name

1-chloro-3-nitrosobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClNO/c7-5-2-1-3-6(4-5)8-9/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNTJGNOQDHOIIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60483395
Record name Benzene, 1-chloro-3-nitroso-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60483395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.55 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

932-78-5
Record name 1-Chloro-3-nitrosobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=932-78-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-chloro-3-nitroso-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60483395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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